2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention due to its unique structure and reactivity. Organoboron compounds are known for their versatility in organic synthesis, materials science, and medicinal chemistry . This compound, in particular, features a cyclopropylidene group attached to a dioxaborolane ring, making it a valuable building block in various chemical transformations.
Preparation Methods
The synthesis of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylidenemethyl halides with boronic esters under specific conditions. One common method is the copper-catalyzed borylation of cyclopropylidenemethyl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) and a ligand like triphenylphosphine (PPh3) to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Reduction: Reduction reactions can convert the compound into corresponding boranes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the cyclopropylidene group is replaced by other functional groups.
Scientific Research Applications
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various electrophiles and nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-carbon bonds. This reactivity is crucial in catalytic processes and organic synthesis, where the compound can mediate the formation of new chemical bonds .
Comparison with Similar Compounds
2-(Cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared to other boron-containing compounds such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the cyclopropylidene group, making it less reactive in certain transformations.
Bis(pinacolato)diboron (B2pin2): B2pin2 is a common boron source in borylation reactions, but it does not possess the unique structural features of this compound.
The unique structure of this compound, with its cyclopropylidene group and dioxaborolane ring, provides distinct reactivity and stability, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
2-(cyclopropylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSBDUMOFSIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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